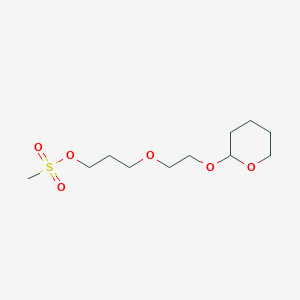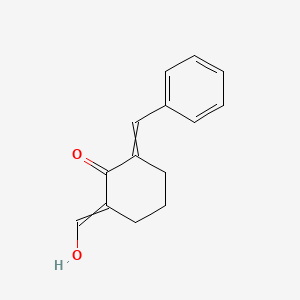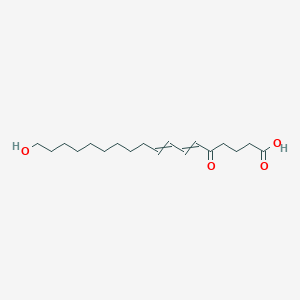![molecular formula C33H54O9 B14095373 3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B14095373.png)
3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldecalmycin is a novel antimicrobial antibiotic derived from the culture broth of the microorganism Streptomyces sp. MJ147-72F6 . This compound has shown significant potential in inhibiting the growth of both sensitive and methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate in the fight against antibiotic-resistant bacteria .
Preparation Methods
Aldecalmycin is synthesized through a series of extraction and chromatography techniques. The primary steps include:
Fermentation: The producing microorganism, Streptomyces sp. MJ147-72F6, is cultured in a suitable medium.
Extraction: The compound is extracted from the culture broth using solvent extraction.
Purification: The crude extract undergoes several chromatographic techniques, including Diaion HP-20 chromatography, silica gel chromatography, Sephadex LH-20 chromatography, high-performance liquid chromatography (HPLC), and centrifugal partition chromatography
Chemical Reactions Analysis
Aldecalmycin undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Aldecalmycin can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Aldecalmycin has several scientific research applications, including:
Chemistry: Used as a model compound for studying antibiotic synthesis and modification.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial infections.
Industry: Explored for its potential in industrial applications where antimicrobial properties are desired
Mechanism of Action
Aldecalmycin exerts its antimicrobial effects by targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This binding inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Aldecalmycin is unique compared to other antibiotics due to its specific structure and mode of action. Similar compounds include:
Lydicamycin: Another antibiotic with a similar bicyclic ring system.
Vancomycin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different structure.
Teicoplanin: Similar to vancomycin in its mechanism but differs in its molecular structure
Aldecalmycin stands out due to its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable addition to the arsenal of antibiotics.
Properties
Molecular Formula |
C33H54O9 |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal |
InChI |
InChI=1S/C33H54O9/c1-8-9-18(3)28(37)21(6)24(41-32-31(40)30(39)29(38)25(16-35)42-32)15-23-19(4)14-22-13-17(2)12-20(5)27(22)33(23,7)26(36)10-11-34/h9,11,14,17,20-25,27-32,35,37-40H,8,10,12-13,15-16H2,1-7H3 |
InChI Key |
BKXWBAOGONGQJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14095295.png)
![zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B14095298.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14095316.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14095321.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B14095329.png)

![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14095349.png)


![Azane;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B14095366.png)

![6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14095369.png)

